(Pyrazol-4-YL)(pyridin-4-YL)methanone
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Overview
Description
(Pyrazol-4-YL)(pyridin-4-YL)methanone is a heterocyclic compound that contains both pyrazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The combination of pyrazole and pyridine rings in a single molecule can result in unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrazol-4-YL)(pyridin-4-YL)methanone typically involves the condensation of suitably substituted chalcones with isoniazid in acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The structure of the newly synthesized compound is confirmed using analytical and spectral data.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(Pyrazol-4-YL)(pyridin-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(Pyrazol-4-YL)(pyridin-4-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (Pyrazol-4-YL)(pyridin-4-YL)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and deracoxib, are known for their anti-inflammatory properties.
Pyridine Derivatives: Compounds like isoniazid, used in tuberculosis treatment, contain the pyridine ring and exhibit antimicrobial activity.
Uniqueness
(Pyrazol-4-YL)(pyridin-4-YL)methanone is unique due to the combination of pyrazole and pyridine rings in a single molecule, which can result in a broader range of biological activities compared to compounds containing only one of these rings. This dual-ring structure can enhance its effectiveness in various applications, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C9H7N3O |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(8-5-11-12-6-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) |
InChI Key |
FMEBJJCVILLBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=CNN=C2 |
Origin of Product |
United States |
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